2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide
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Overview
Description
2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide is an organic compound with the chemical formula C15H14N2O2 It is a white crystalline solid that is soluble in common organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide typically involves a multi-step process:
Step 1: Ethyl chloroacetate reacts with 4-methoxyaniline to form N-(4-methoxyphenyl)acetamide.
Step 3: Finally, 2-cyano-N-(4-methoxyphenyl)acetamide undergoes methylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-N-(4-ethoxyphenyl)-N-methylbenzamide
- 2-cyano-N-(4-methoxybenzyl)-N-methylbenzamide
Uniqueness
2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide is unique due to its specific structural features, such as the presence of both a nitrile group and a methoxy group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(13-7-9-14(20-2)10-8-13)16(19)15-6-4-3-5-12(15)11-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEOFWZTKVHYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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